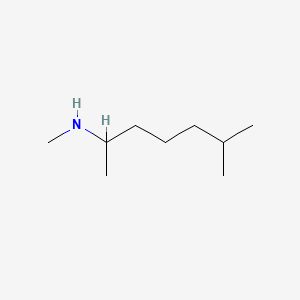

N,1,5-Trimethylhexylamine

Description

N,1,5-Trimethylhexylamine is a tertiary amine with the molecular formula C9H21N. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.

Properties

IUPAC Name |

N,6-dimethylheptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2)6-5-7-9(3)10-4/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMRGVJAIFPUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311865 | |

| Record name | N,6-Dimethyl-2-heptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-00-4 | |

| Record name | N,6-Dimethyl-2-heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylamine, N,1,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,6-Dimethyl-2-heptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1,5-trimethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,1,5-Trimethylhexylamine can be synthesized through the alkylation of hexylamine with methyl iodide under basic conditions. The reaction typically involves heating hexylamine with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where hexylamine and methyl iodide are reacted in a controlled environment. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,1,5-Trimethylhexylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or amine oxides.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenated compounds or alkyl halides are typically used as reagents.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N,1,5-Trimethylhexylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals

Mechanism of Action

The mechanism of action of N,1,5-Trimethylhexylamine involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Hexylamine: A primary amine with similar alkyl chain length but different reactivity due to the absence of additional methyl groups.

Trimethylamine: A tertiary amine with a shorter alkyl chain, exhibiting different physical and chemical properties.

Dimethylhexylamine: A secondary amine with similar alkyl chain length but different substitution pattern.

Uniqueness: N,1,5-Trimethylhexylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its tertiary amine structure makes it more resistant to oxidation and reduction compared to primary and secondary amines. Additionally, its solubility in both water and organic solvents enhances its versatility in various applications .

Biological Activity

N,1,5-Trimethylhexylamine (TMHA) is a tertiary amine with the chemical formula CHN. It has garnered attention for its potential biological activities and applications in various fields, including pharmacology and toxicology. This article explores the biological activity of TMHA, supported by relevant research findings, case studies, and data tables.

TMHA is characterized by its branched alkyl structure, which influences its solubility and reactivity. The compound's molecular weight is approximately 143.27 g/mol. Its structural formula can be represented as follows:

- Cardiovascular Effects : Research indicates that TMHA may influence cardiac function. A study highlighted that higher levels of trimethyl-5-aminovaleric acid (TMAVA), a metabolite linked to TMHA, were associated with increased risks of adverse clinical outcomes in heart failure patients. TMAVA was shown to inhibit carnitine biosynthesis and uptake, leading to impaired fatty acid oxidation and myocardial lipid accumulation .

- Neurological Impact : TMHA has been investigated for its potential neuroactive properties. Its effects on neurotransmitter systems and synaptic transmission are areas of ongoing research.

- Metabolic Regulation : TMHA may play a role in metabolic processes by modulating energy homeostasis and influencing mitochondrial function. Studies suggest that alterations in mitochondrial dynamics due to TMHA exposure could lead to metabolic dysregulation .

Case Study 1: Cardiac Hypertrophy

A study involving mice treated with TMAVA showed significant increases in heart weight and cardiomyocyte cross-sectional area compared to controls. Key findings included:

- Upregulation of hypertrophic marker genes such as atrial natriuretic peptide.

- Echocardiographic assessments indicated increased left ventricular mass and decreased ejection fraction in treated mice .

Case Study 2: Gut Microbiota Interaction

TMHA's interaction with gut microbiota has been explored, revealing that it can influence the production of metabolites like TMAVA. This relationship suggests a complex interplay between dietary components, gut health, and cardiovascular outcomes .

Table 1: Summary of Biological Effects of TMHA

Table 2: Case Study Findings on TMHA

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cardiac Hypertrophy | Mouse model; echocardiography | Increased left ventricular mass; decreased EF |

| Gut Microbiota Effects | Metabolomic analysis | Interaction with gut microbiota affecting cardiac health |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.